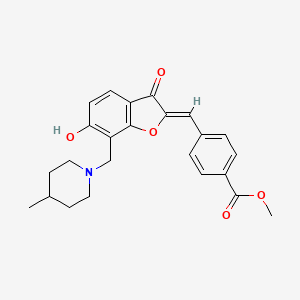

(Z)-methyl 4-((6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Description

The compound “(Z)-methyl 4-((6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate” features a benzofuran core substituted with a hydroxy group at position 6, a 4-methylpiperidinylmethyl group at position 7, and a methyl benzoate ester linked via a Z-configuration imine bond.

Properties

IUPAC Name |

methyl 4-[(Z)-[6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO5/c1-15-9-11-25(12-10-15)14-19-20(26)8-7-18-22(27)21(30-23(18)19)13-16-3-5-17(6-4-16)24(28)29-2/h3-8,13,15,26H,9-12,14H2,1-2H3/b21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAQMPSMRPVFTK-BKUYFWCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)C(=O)OC)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)C(=O)OC)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-methyl 4-((6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate, with the CAS number 869077-49-6, is a complex organic compound notable for its structural features and potential biological activities. The compound incorporates a benzofuran core, hydroxyl and methoxy groups, and a piperidine moiety, suggesting diverse pharmacological applications.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, indicating potential use in treating infections.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.

- Neuropharmacological Effects : The presence of the piperidine moiety may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological activity of this compound may involve interactions with various biological targets:

- Enzyme Inhibition : Similar compounds have been studied as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission.

| Compound | Target | Activity |

|---|---|---|

| PS-207 | Leishmania donovani | Antileishmanial |

| E2020 | AChE | Potent inhibitor |

Case Studies and Research Findings

- Antileishmanial Activity : A study on oxabicyclic derivatives indicated that related compounds exhibit significant activity against Leishmania donovani, with mechanisms involving apoptosis-like death pathways .

- Neuropharmacology : Research has shown that certain piperidine derivatives significantly inhibit AChE, enhancing acetylcholine levels in the brain, which could be beneficial in treating Alzheimer's disease .

- Comparative Studies : Structural comparisons with similar compounds reveal that variations in functional groups can lead to significant differences in biological activity. For instance, the presence of methoxy groups enhances solubility and bioavailability.

Scientific Research Applications

Pharmacological Applications

-

Neurological Disorders :

- Research indicates that the compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety. The presence of the piperidine moiety suggests possible interactions with dopamine and serotonin receptors, which are critical in mood regulation.

-

Anticancer Activity :

- Preliminary studies have suggested that (Z)-methyl 4-((6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate may exhibit cytotoxic effects against various cancer cell lines. The benzofuran structure is known for its ability to modulate cell signaling pathways involved in tumor growth and metastasis .

-

Antioxidant Properties :

- The hydroxyl group present in the compound may contribute to antioxidant activity, providing protection against oxidative stress-related cellular damage. This property is significant for developing treatments aimed at age-related diseases and conditions characterized by oxidative damage.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several organic reactions, including condensation reactions involving appropriate precursors. Optimizing these synthesis pathways is crucial for enhancing yield and purity, which directly impacts the compound's applicability in research and clinical settings .

Case Study 1: Antidepressant Activity

A study investigated the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive behaviors, suggesting its potential as an antidepressant agent. Further research is necessary to elucidate the underlying mechanisms.

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite formation.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Acidic Hydrolysis | HCl/H₂O, reflux | Dilute HCl | 4-((Z)-substituted-benzofuranyl)benzoic acid + methanol |

| Basic Hydrolysis (Saponification) | NaOH/EtOH, heat | NaOH | Sodium 4-((Z)-substituted-benzofuranyl)benzoate + methanol |

Hydroxyl Group Reactivity

The phenolic -OH group at position 6 participates in:

-

Etherification : Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions.

-

Acylation : Reaction with acetyl chloride to form acetates.

-

Oxidation : Potential conversion to a quinone structure under strong oxidizing agents (e.g., KMnO₄).

Example Reaction:

Ketone Reactivity

The 3-oxo group in the benzofuran core enables:

-

Enolate Formation : Deprotonation with strong bases (e.g., LDA) for nucleophilic alkylation.

-

Condensation Reactions : Reaction with hydrazines to form hydrazones.

Piperidinyl Side Chain Reactions

The 4-methylpiperidinylmethyl group exhibits amine-related reactivity:

-

Protonation : Forms water-soluble salts in acidic environments.

-

Alkylation/Quaternization : Reacts with alkyl halides to form quaternary ammonium salts.

Photochemical and Thermal Stability

The Z-configuration of the exocyclic double bond may lead to isomerization under UV light or heat.

| Condition | Observation |

|---|---|

| UV Light (300–400 nm) | Partial E/Z isomerization |

| Heating (>100°C) | Degradation via retro-aldol pathways |

Biological Metabolism

Predicted Phase I/II metabolic pathways include:

-

Oxidation : Cytochrome P450-mediated hydroxylation of the piperidine ring.

-

Conjugation : Glucuronidation of the phenolic -OH group.

Synthetic Modifications

Key reactions used in its synthesis (as inferred from analogs) :

-

Mannich Reaction : Introduction of the piperidinylmethyl group.

-

Knoevenagel Condensation : Formation of the exocyclic double bond.

Comparison with Similar Compounds

Table 1: Structural Features of Benzoate Derivatives

Key Observations :

- Core Diversity : The target compound’s benzofuran core contrasts with the phenyl (I-6230) and oxazolo-pyridine (Compound 16) backbones, which may influence aromaticity and electronic properties.

- Substituent Variability: The hydroxy group in the target compound could enhance hydrogen-bonding capacity compared to the amino (I-6230) or benzyl-piperidinyl (Compound 16) groups.

- Stereochemistry : The Z-configuration in the target compound may confer distinct steric and electronic effects relative to the E-isomer in Compound 16 .

Physicochemical Properties

Table 2: Analytical and Spectral Data Comparison

Key Observations :

- The target compound’s hydroxy group would likely produce a broad IR peak (~3400 cm⁻¹), absent in I-6230 and Compound 16.

- The methylpiperidinyl group in the target compound and the benzyl-piperidinyl group in Compound 16 share similar NMR shifts (δ 1.40–2.20 ppm) .

Pharmacological Implications (Speculative)

- The 4-methylpiperidinyl group may enhance CNS targeting.

- I-Series : Pyridazine and isoxazole substituents (e.g., I-6232, I-6373) are often associated with kinase inhibition or antimicrobial activity .

- Compound 16 : The oxazolo-pyridine scaffold and E-alkene may favor interactions with enzymatic active sites, common in antiviral or anticancer agents .

Q & A

What are the critical parameters for optimizing the synthesis of this compound to improve yield and purity?

Answer:

Optimization requires precise control of:

- Temperature : Elevated temperatures (70–100°C) enhance reaction rates but may promote side reactions like ester hydrolysis or oxidation of the benzofuran core .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in condensation steps, while dichloromethane is preferred for acid-sensitive reactions .

- Catalysts : Palladium-based catalysts (e.g., Pd/C) improve regioselectivity in hydrogenation or coupling reactions involving the piperidinylmethyl group .

- Reaction Time : Extended times (24–48 hrs) are necessary for sterically hindered substitutions but must be balanced against decomposition risks .

What advanced spectroscopic and computational methods are recommended for resolving structural ambiguities in this compound?

Answer:

- X-ray Crystallography : Resolves stereochemistry (e.g., Z/E configuration of the methylidene group) and confirms bond angles/lengths .

- 2D NMR (COSY, NOESY) : Assigns proton coupling networks and spatial proximity of the benzofuran and piperidinylmethyl moieties .

- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) and verifies experimental IR/Raman spectra .

How can reaction mechanisms involving the benzofuran and piperidinylmethyl moieties be elucidated under varying pH and temperature conditions?

Answer:

- Kinetic Studies : Monitor reaction progress via HPLC or in situ FTIR to identify intermediates (e.g., enolate formation during benzofuran oxidation) .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in acid/base-mediated reactions .

- pH-Dependent Stability Assays : Assess degradation pathways (e.g., hydrolysis of the benzoate ester at pH > 8) .

What strategies address contradictions in biological activity data for this compound across different assays?

Answer:

- Dose-Response Curves : Confirm activity thresholds using standardized assays (e.g., IC₅₀ values in enzyme inhibition studies) .

- Metabolite Profiling : Identify active/inactive metabolites via LC-MS to explain discrepancies between in vitro and in vivo results .

- Target Validation : Use CRISPR knockouts or siRNA silencing to verify specificity toward proposed biological targets .

How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Answer:

- Molecular Docking : Screen derivatives against crystal structures of target proteins (e.g., kinases or GPCRs) to optimize binding affinity .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoate ring) with solubility or logP values .

- ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

What methodological challenges arise in crystallizing this compound, and how can they be mitigated?

Answer:

- Polymorphism : Screen multiple solvents (e.g., ethanol, acetonitrile) and cooling rates to isolate stable polymorphs .

- Crystal Twinning : Use seeding techniques or additive-controlled crystallization (e.g., polyvinylpyrrolidone) to improve crystal quality .

- Data Collection : Employ synchrotron radiation for weakly diffracting crystals due to low electron density in the piperidinylmethyl group .

How can synthetic routes be adapted to incorporate isotopic labels or fluorophores for mechanistic studies?

Answer:

- ¹³C/²H Labeling : Introduce isotopes via precursor synthesis (e.g., deuterated methyl groups from CD₃I) for NMR tracking .

- Fluorophore Conjugation : Use CuAAC "click chemistry" to attach Alexa Fluor tags to alkyne-functionalized derivatives .

- Radiolabeling : Incorporate ¹⁴C at the benzoate methyl group using [¹⁴C]-methyl iodide in esterification steps .

What analytical workflows are recommended for detecting and quantifying degradation products in stability studies?

Answer:

- Forced Degradation : Expose the compound to heat (60°C), UV light, and oxidative conditions (H₂O₂) .

- UPLC-QTOF-MS : Identify degradation products (e.g., hydrolyzed benzoate or oxidized benzofuran) with high mass accuracy .

- Stability-Indicating Methods : Validate HPLC-DAD methods using ICH guidelines to quantify impurities at 0.1% w/w thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.